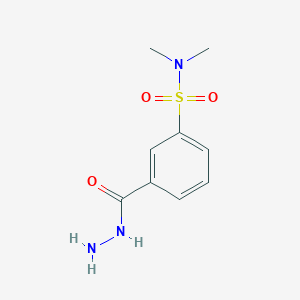

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYSBCAKDARVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397281 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96134-79-1 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide chemical properties

An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapeutics. This guide provides a comprehensive technical overview of This compound (also known as 3-(N,N-dimethylsulfamoyl)benzohydrazide), a molecule of significant interest for researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

The convergence of the N,N-dimethylbenzenesulfonamide moiety with a hydrazinocarbonyl group presents a unique chemical architecture. The sulfonamide group is a well-established pharmacophore, notably for its role in carbonic anhydrase inhibition, a mechanism central to the treatment of glaucoma, epilepsy, and certain types of cancer[][2][][4]. The hydrazide functional group, a versatile synthetic intermediate, is also a component of numerous biologically active compounds, exhibiting antimicrobial and anticancer properties[5][6][7]. This guide will delve into the chemical properties of this compound, a proposed synthetic route, and its promising future in therapeutic research.

Physicochemical Properties

| Property | Predicted Value | Source |

| CAS Number | 96134-79-1 | [8] |

| Molecular Formula | C₉H₁₃N₃O₃S | [8] |

| Molecular Weight | 243.28 g/mol | [8] |

| Density | 1.333 ± 0.06 g/cm³ | [8] |

| pKa | 11.89 ± 0.10 | [8] |

These predicted values suggest a solid compound with a relatively high pKa, indicating weak basicity of the hydrazide group. Further experimental validation is essential for a complete understanding of its properties.

Synthesis and Characterization

A reliable synthetic route is paramount for the exploration of any novel compound. Based on established organic chemistry principles, a two-step synthesis from the corresponding methyl ester is proposed.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(dimethylsulfamoyl)benzoate

The initial step involves the Fischer esterification of 3-(dimethylsulfamoyl)benzoic acid. This acid-catalyzed reaction with methanol will yield the corresponding methyl ester.

Protocol:

-

To a solution of 3-(dimethylsulfamoyl)benzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(dimethylsulfamoyl)benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester. This nucleophilic acyl substitution reaction replaces the methoxy group with a hydrazinyl group.

Protocol:

-

Dissolve methyl 3-(dimethylsulfamoyl)benzoate (1.0 eq) in ethanol (10 mL per gram of ester).

-

Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

-

Recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N,N-dimethyl protons (a singlet around 2.7-3.0 ppm), and the hydrazide protons (broad singlets for NH and NH₂).

-

¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the aromatic carbons, the carbonyl carbon (around 165-170 ppm), and the N,N-dimethyl carbons.

-

FT-IR: The infrared spectrum will be critical for identifying the key functional groups. Expected characteristic peaks include N-H stretching from the hydrazide group (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and S=O stretching from the sulfonamide (around 1350 and 1160 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydrazide and the sulfonamide. The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of biologically active molecules[9][10].

The primary therapeutic potential of this compound lies in its likely role as a carbonic anhydrase inhibitor . The benzenesulfonamide group is a key zinc-binding pharmacophore that can coordinate to the zinc ion in the active site of carbonic anhydrases, disrupting their catalytic activity[][2][][4].

Hypothetical Mechanism of Carbonic Anhydrase Inhibition

Caption: Hypothetical inhibition of carbonic anhydrase by this compound.

This inhibitory action has significant implications for cancer therapy. Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are therefore highly sought after as anticancer agents[4].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related benzenesulfonamide and hydrazide compounds suggest that appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a strong candidacy for development as a carbonic anhydrase inhibitor, with possible applications in oncology and other therapeutic areas. This guide provides a foundational framework for its synthesis, characterization, and safe handling. Further experimental investigation is warranted to fully elucidate its chemical properties and biological activity, which will undoubtedly pave the way for its potential use in novel drug development programs.

References

Sources

- 2. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C11H17N3O3S | CID 690602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1429-44-3,4-chloro-3-[(methylamino)sulfonyl]benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 677782-39-7,4-(N,N-Dimethylsulfamoyl)benzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 5455-34-5,5,5-Diethyl-imidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty or limited commercial availability, this guide extrapolates its core characteristics, synthesis, and potential applications based on established chemical principles and the well-documented properties of structurally related analogs. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based therapeutic agents.

Introduction and Rationale

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse biological activities. The incorporation of a hydrazinocarbonyl moiety introduces a versatile functional group capable of participating in various chemical transformations and biological interactions. This unique combination in this compound suggests its potential as a valuable intermediate in the synthesis of more complex molecules and as a candidate for screening in various drug discovery programs. The N,N-dimethylsulfonamide group provides metabolic stability and modulates the physicochemical properties of the molecule. The hydrazide functional group is a key pharmacophore in a number of approved drugs and is known to act as a bioisostere for carboxylic acids and amides, and to chelate metal ions in enzyme active sites.

Physicochemical Properties and Structural Analysis

The precise experimental data for this compound is not available. However, its properties can be predicted based on its constituent functional groups and comparison with analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₃N₃O₃S | Based on structural components. |

| Molecular Weight | ~243.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Typical for small organic molecules of this class. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of polar functional groups (sulfonamide, hydrazide) suggests some water solubility, while the aromatic ring and dimethyl groups favor solubility in organic solvents. |

| Melting Point | Expected to be relatively high | Crystalline solids with hydrogen bonding capabilities (hydrazide) typically have higher melting points. |

| pKa | The hydrazide moiety will have a basic nitrogen atom, and the sulfonamide nitrogen is generally non-basic. | The terminal NH₂ of the hydrazide is the most basic site. |

digraph "3_Hydrazinocarbonyl_NN_dimethyl_benzenesulfonamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; N2 [label="N", fontcolor="#4285F4"]; N3 [label="N", fontcolor="#4285F4"]; H1[label="H", fontsize=10]; H2[label="H", fontsize=10]; H3[label="H", fontsize=10]; H4[label="H", fontsize=10]; H5[label="H", fontsize=10]; H6[label="H", fontsize=10]; H7 [label="H", fontsize=10]; H8 [label="H", fontsize=10]; H9 [label="H", fontsize=10]; H10 [label="H", fontsize=10]; H11 [label="H", fontsize=10]; H12 [label="H", fontsize=10]; H13 [label="H", fontsize=10];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N1; N1 -- C7; N1 -- C8; C3 -- C9; C9 -- O3 [style=double]; C9 -- N2; N2 -- N3;

// Edges for hydrogens C2 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C7 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C8 -- H9; C8 -- H10; N2 -- H11; N3 -- H12; N3 -- H13;

}

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available materials. The key transformation is the formation of the hydrazide from a suitable carboxylic acid derivative.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(N,N-Dimethylsulfamoyl)benzoic acid

This intermediate is crucial and can be synthesized from 3-aminobenzoic acid.

-

Diazotization: Dissolve 3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. To this solution, add the diazonium salt solution from the previous step slowly, allowing for the evolution of nitrogen gas.

-

Hydrolysis: After the addition is complete, heat the reaction mixture to hydrolyze the resulting sulfonyl chloride to the sulfonic acid.

-

Chlorination: Treat the sulfonic acid with thionyl chloride or a similar chlorinating agent to form 3-(chlorosulfonyl)benzoic acid.

-

Amination: React the 3-(chlorosulfonyl)benzoic acid with an excess of dimethylamine to yield 3-(N,N-dimethylsulfamoyl)benzoic acid.

Step 2: Synthesis of this compound

-

Activation of the Carboxylic Acid: Convert the 3-(N,N-dimethylsulfamoyl)benzoic acid to its more reactive acyl chloride by refluxing with thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Hydrazinolysis: Dissolve the resulting 3-(N,N-dimethylsulfamoyl)benzoyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath and add a solution of hydrazine hydrate dropwise with stirring. Allow the reaction to proceed at room temperature for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

The structural motifs within this compound suggest several promising avenues for its application in drug discovery.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2] The hydrazide tail can be further modified to interact with the active site of different CA isoforms, potentially leading to potent and selective inhibitors.

Caption: Putative binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase.

Anticancer and Antimicrobial Activity

Numerous sulfonamide derivatives have demonstrated significant anticancer and antimicrobial properties.[3][4] The hydrazide-hydrazone scaffold, which can be readily synthesized from the target compound, is also a known pharmacophore with a broad spectrum of biological activities, including antitubercular and anticancer effects.[5]

Synthetic Intermediate

This compound is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which possess significant pharmacological properties. The terminal amino group of the hydrazide can be readily condensed with aldehydes, ketones, and other electrophiles to generate a library of derivatives for high-throughput screening.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm. A singlet for the N,N-dimethyl protons around 2.7 ppm. Broad signals for the NH and NH₂ protons of the hydrazide group. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A carbonyl carbon around 165-170 ppm. A signal for the N,N-dimethyl carbons around 38 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated exact mass. Characteristic fragmentation patterns involving the loss of the hydrazide and dimethylamino groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide) around 3300 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹, and S=O stretching (sulfonamide) around 1350 and 1160 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit not widely documented, chemical entity with significant potential in drug discovery and organic synthesis. This guide provides a theoretical framework for its synthesis, characterization, and potential applications, drawing upon the extensive knowledge base of sulfonamide and hydrazide chemistry. It is intended to serve as a catalyst for further research into this and related compounds, paving the way for the development of novel therapeutic agents.

References

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. (n.d.). Retrieved from [Link]

-

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. PubChem. (n.d.). Retrieved from [Link]

-

1,2-Dibenzoylhydrazine–dimethylformamide (3/1). National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. National Center for Biotechnology Information. (2023). Retrieved from [Link]

- CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents. (n.d.).

-

Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. MDPI. (2009). Retrieved from [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Center for Biotechnology Information. (2021). Retrieved from [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. PubMed. (2024). Retrieved from [Link]

-

3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. ResearchGate. (2009). Retrieved from [Link]

- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. Google Patents. (2013).

-

Reaction of Hydrazine Derivatives with Methylsulfonyl Chloride. Synthesis of Alkenylpyrazoles. Sci-Hub. (n.d.). Retrieved from [Link]

-

Synthesis of poly(hydrazide). PrepChem. (n.d.). Retrieved from [Link]

- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents. (n.d.).

-

A facile and efficient one pot synthesis of some novel hydrazides from acid chlorides. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide molecular structure

An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

Abstract

The benzenesulfonamide framework is a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents. This guide provides a detailed examination of a specific derivative, this compound. While comprehensive experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information on its structural characteristics, a proposed synthetic pathway, and its potential biological significance based on the well-established properties of the benzenesulfonamide class of compounds. This guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and theoretical insights to stimulate further investigation into this promising compound.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a benzene ring substituted with a dimethylsulfonamide group and a hydrazinocarbonyl group at the meta position.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | - |

| CAS Number | 96134-79-1 | [1] |

| Molecular Formula | C₉H₁₃N₃O₃S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Predicted Density | 1.333 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 11.89 ± 0.10 | [1] |

Structural Visualization

The two-dimensional structure of this compound highlights the spatial arrangement of its functional groups.

Caption: 2D structure of this compound.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-chlorosulfonylbenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical)

Step 1: Synthesis of 3-(N,N-dimethylsulfamoyl)benzoic acid

-

Dissolve 3-chlorosulfonylbenzoic acid in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of dimethylamine (in excess, typically 2.2 equivalents) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(N,N-dimethylsulfamoyl)benzoic acid.

Step 2: Synthesis of this compound

-

Suspend 3-(N,N-dimethylsulfamoyl)benzoic acid in a suitable solvent like dichloromethane.

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or convert the carboxylic acid to its acid chloride using thionyl chloride.

-

Stir the mixture at room temperature for 1-2 hours to form the activated ester or acid chloride.

-

Slowly add hydrazine hydrate to the reaction mixture.

-

Continue stirring at room temperature for several hours or overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Predicted Spectroscopic Data

Based on the structure, the following characteristic spectroscopic features can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons, the N-H protons of the hydrazine group, and the methyl protons of the dimethylsulfonamide group would be expected. The aromatic protons would likely appear as complex multiplets in the range of 7.5-8.5 ppm. The methyl protons would be a singlet around 2.7 ppm. The NH and NH₂ protons of the hydrazide would appear as broad singlets.

-

¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm region. The carbonyl carbon of the hydrazide would be expected around 165-170 ppm. The methyl carbons of the dimethylsulfonamide would appear around 38 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the hydrazine group (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and S=O stretching for the sulfonamide (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively).[4]

Potential Biological Activity and Therapeutic Relevance

The benzenesulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic agents.[5][6] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[7]

Carbonic Anhydrase Inhibition

A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[5] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][5] The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.

Caption: Schematic of benzenesulfonamide inhibiting carbonic anhydrase.

Other Potential Activities

Benzenesulfonamide derivatives have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase and α-glycosidase.[8] Furthermore, they have shown potential as anticancer agents by targeting pathways involved in cell proliferation and survival.[2][9] The presence of the hydrazinocarbonyl group in the target molecule could also confer unique biological properties, as hydrazide-containing compounds are known to exhibit a range of pharmacological effects.

Conclusion

This compound is a compound of interest due to its benzenesulfonamide core, a scaffold with proven therapeutic importance. While specific experimental data on this molecule is limited, this guide provides a comprehensive overview based on its structural features, a plausible synthetic route, and the well-documented biological activities of its chemical class. The insights presented here are intended to serve as a foundation for future research, encouraging the synthesis, characterization, and biological evaluation of this and related compounds to explore their full therapeutic potential.

References

[5] BenchChem. (n.d.). Biological activity of benzenesulfonamide derivatives. Retrieved from [6] Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [8] Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Retrieved from [7] PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [10] Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [11] Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. Retrieved from [1] ChemicalBook. (n.d.). This compound. Retrieved from [12] PubChem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. Retrieved from [13] European Patent Office. (n.d.). N-substituted-3-(substited hydrazino)-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions. Retrieved from [14] PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [15] PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [2] PMC. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [16] ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [4] National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. Retrieved from [9] NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [17] Springer. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [18] Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [3] PMC. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from

Sources

- 1. This compound CAS#: 96134-79-1 [chemicalbook.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 11. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C11H17N3O3S | CID 690602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H11NO3S | CID 21127852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. longdom.org [longdom.org]

A Technical Guide to the Synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide (CAS No: 96134-79-1).[1] This molecule incorporates two key pharmacophores: a sulfonamide group, known for its wide range of biological activities, and a hydrazide moiety, a versatile functional group for the synthesis of various heterocyclic compounds.[2][3] The strategy detailed herein proceeds through three primary stages: sulfonamide formation, esterification, and subsequent hydrazinolysis. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and a self-validating protocol for reproducible results.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic pathway for this compound is predicated on a logical retrosynthetic disconnection. The target molecule's hydrazide functional group is most commonly and efficiently synthesized from an ester precursor via nucleophilic acyl substitution with hydrazine. This informs the primary disconnection, identifying Methyl 3-(N,N-dimethylsulfamoyl)benzoate as the immediate precursor.

The precursor ester can be readily formed from its corresponding carboxylic acid, 3-(N,N-dimethylsulfamoyl)benzoic acid, through a standard Fischer esterification. This second disconnection points to the carboxylic acid as a key intermediate.

Finally, the N,N-dimethylsulfonamide group is strategically installed by reacting a sulfonyl chloride with dimethylamine. This leads to the logical and commercially available starting material, 3-(Chlorosulfonyl)benzoic acid. The forward synthesis, therefore, is a robust three-step process.

Sources

Whitepaper: A Framework for Elucidating the Mechanism of Action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

As a Senior Application Scientist, I will now construct an in-depth technical guide on the mechanism of action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. Given the novelty of this specific compound and the limited direct literature, this guide is structured as an investigational framework. It outlines the logical progression of research required to elucidate its mechanism of action, grounded in the known pharmacology of its core chemical moieties. This approach provides a scientifically rigorous and practical roadmap for researchers.

Abstract

This technical guide presents a comprehensive, step-by-step framework for the elucidation of the mechanism of action (MoA) of the novel chemical entity, this compound. The structural composition of this molecule, featuring a benzenesulfonamide core and a hydrazinocarbonyl functional group, suggests several plausible biological targets and pathways. This document provides the scientific rationale and detailed experimental protocols for a logical investigative workflow, from initial target hypothesis and in vitro validation to cellular and potential in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical context and actionable experimental designs to rigorously define the compound's pharmacological profile.

Introduction and Compound Profile

This compound is a synthetic small molecule with potential therapeutic applications. Its structure is characterized by two key pharmacophores:

-

Benzenesulfonamide Moiety: This is a well-established pharmacophore present in numerous approved drugs, including diuretics, anti-diabetic agents, and notably, carbonic anhydrase (CA) inhibitors.[1] The sulfonamide group is known to coordinate with the zinc ion in the active site of metalloenzymes, particularly CAs.[1][2]

-

Hydrazinocarbonyl Moiety (part of a Hydrazone/Hydrazide structure): Hydrazone derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumoral effects.[3][4][5][6] This functional group can participate in hydrogen bonding and may influence the compound's pharmacokinetic properties.[7]

Given these structural features, a primary hypothesis is that this compound acts as an inhibitor of carbonic anhydrases. This guide will be structured around the validation of this primary hypothesis, while remaining open to the discovery of other potential mechanisms.

Primary Hypothesis: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Several CA isoforms are established therapeutic targets for conditions such as glaucoma, edema, and certain types of cancer.[1][2] The presence of the sulfonamide group in our compound of interest makes CA a high-priority target for investigation.

Initial Target Validation: In Vitro Enzyme Inhibition Assays

The first step is to determine if the compound directly interacts with and inhibits the activity of various human (h) CA isoforms.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity.

-

Reagents and Buffers:

-

Purified recombinant hCA isoforms (e.g., hCA I, II, IX, XII).

-

Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5, containing 0.1 M NaClO₄).

-

CO₂-saturated water (substrate).

-

pH indicator (e.g., p-nitrophenol).

-

This compound stock solution in DMSO.

-

Reference inhibitor (e.g., Acetazolamide).

-

-

Instrumentation:

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25°C). Syringe A contains the buffer, pH indicator, and the hCA enzyme at a fixed concentration. Syringe B contains the CO₂-saturated water.

-

To measure inhibition, pre-incubate the enzyme in Syringe A with varying concentrations of the test compound for a defined period.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

-

The initial rate of the reaction is calculated from the slope of the absorbance change.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation:

| hCA Isoform | This compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) |

| hCA I | Experimental Value | Reference Value |

| hCA II | Experimental Value | Reference Value |

| hCA IX | Experimental Value | Reference Value |

| hCA XII | Experimental Value | Reference Value |

Causality and Interpretation: A low nanomolar IC₅₀ value against one or more CA isoforms would provide strong evidence for direct target engagement. The selectivity profile across different isoforms is crucial for predicting potential therapeutic applications and side effects. For example, selective inhibition of tumor-associated isoforms like hCA IX and XII is a key goal in cancer therapy.[2]

Visualizing the Investigational Workflow

The logical flow of experiments to confirm the primary hypothesis can be visualized as follows:

Caption: Workflow for validating the carbonic anhydrase inhibition hypothesis.

Cellular Target Engagement and Phenotypic Assays

Positive results from the in vitro enzyme assays must be followed by experiments in a cellular context to confirm that the compound can reach its target and exert a biological effect.

Experimental Protocol: Cell-Based Assay for CA IX Inhibition in Hypoxic Cancer Cells

-

Cell Line:

-

Use a cancer cell line known to overexpress hCA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231).

-

-

Procedure:

-

Culture the cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24-48 hours to induce hCA IX expression.

-

Treat the cells with varying concentrations of this compound.

-

Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer or a similar instrument. Inhibition of hCA IX will lead to a decrease in ECAR.

-

Alternatively, assess the intracellular pH (pHi) using a fluorescent pH-sensitive dye like BCECF-AM. hCA IX inhibition is expected to cause intracellular acidification.

-

-

Phenotypic Readout:

-

In parallel, assess the impact of the compound on cell viability, proliferation (e.g., using a WST-1 or CyQUANT assay), or apoptosis (e.g., using a Caspase-Glo 3/7 assay) under hypoxic conditions.

-

Trustworthiness of the Protocol: This protocol includes an internal control (normoxic vs. hypoxic conditions) to ensure that the observed effects are specific to the induced target, hCA IX. Correlating target engagement (ECAR/pHi changes) with a phenotypic outcome (decreased proliferation) provides a self-validating system.

Exploring Alternative Mechanisms of Action

While CA inhibition is the primary hypothesis, the hydrazone moiety suggests other potential biological activities.[4][5] It is prudent to conduct broader screening to identify other potential targets or mechanisms.

Broad Kinase and Receptor Profiling

Experimental Workflow: Kinase and Receptor Panel Screening

-

Service:

-

Submit the compound to a commercial service that offers large-scale kinase and receptor binding or activity assays (e.g., Eurofins DiscoverX, Reaction Biology).

-

-

Methodology:

-

The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases and GPCRs.

-

The percentage of inhibition or binding is reported.

-

-

Follow-up:

-

Any significant "hits" (e.g., >50% inhibition) should be validated by determining the IC₅₀ or Kᵢ in dedicated dose-response assays.

-

Anti-inflammatory and Antioxidant Potential

The literature on hydrazones also points to potential anti-inflammatory and antioxidant activities.[3][8]

Experimental Protocol: Cellular Assays for Anti-inflammatory Activity

-

Cell Line:

-

Use a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.

-

-

Procedure:

-

Pre-treat the cells with the test compound.

-

Stimulate an inflammatory response using lipopolysaccharide (LPS).

-

Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Measure the levels of nitric oxide (NO) using the Griess reagent.

-

Visualizing the Multi-Hypothesis Approach

Caption: A multi-pronged approach to elucidating the MoA.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and hypothesis-driven approach. Based on its structural features, inhibition of carbonic anhydrases represents the most probable primary mechanism. The experimental framework detailed in this guide, starting from in vitro enzyme assays and progressing to cellular target engagement and phenotypic validation, provides a robust pathway to confirm this hypothesis. Concurrently, broader screening for kinase inhibition and anti-inflammatory effects should be conducted to ensure a comprehensive understanding of the compound's pharmacological profile. This rigorous, multi-faceted strategy is essential for advancing the compound through the drug discovery and development pipeline.

References

-

Hussain, Z., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research, 7, 135-147. [Link]

-

Ahmad, A., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzenesulfonamide. PubChem Compound Summary for CID 84423. [Link]

-

Ghiasi, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4285. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Gökçe, M., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 28(13), 5183. [Link]

-

Ghiasi, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4285. [Link]

-

Liu, J., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(1), 104412. [Link]

-

Siwek, A., et al. (2020). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1017-1028. [Link]

-

OMICS International. (n.d.). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link]

-

Popiołek, Ł. (2023). The bioactivity of benzenesulfonyl hydrazones: A short review. Future Journal of Pharmaceutical Sciences, 9(1), 4. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying the Potential Biological Targets of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused framework for elucidating the potential biological targets of the novel compound 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. By dissecting its core chemical moieties—the benzenesulfonamide scaffold and the hydrazinocarbonyl group—we will formulate hypotheses about its likely target classes. Subsequently, this paper details a multi-pronged experimental and computational strategy, encompassing in silico screening, in vitro biochemical assays, and cell-based target deconvolution methods. Each protocol is presented with an emphasis on the underlying scientific rationale and the inclusion of self-validating control systems to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a robust, field-proven approach to target identification.

Introduction: De-orphaning a Novel Chemical Entity

The journey from a bioactive "hit" compound to a validated drug candidate hinges on understanding its mechanism of action, which begins with identifying its molecular target(s).[1] The compound this compound (henceforth referred to as Cmpd-X) is a synthetic molecule whose biological activities are yet to be characterized. Its structure, however, contains well-established pharmacophores that provide a logical starting point for investigation.

The benzenesulfonamide group is a cornerstone of medicinal chemistry, most famously targeting zinc-containing metalloenzymes.[2] The hydrazinocarbonyl moiety introduces distinct chemical properties, including potential for chelation and diverse hydrogen bonding patterns, suggesting a broader range of possible interactions.[3] This guide outlines a systematic approach to move from structural hypothesis to empirical validation of Cmpd-X's biological targets, integrating modern computational and experimental techniques.[4][5]

Structural Analysis and Target Hypotheses

A molecule's structure dictates its function. Cmpd-X is composed of three key functional groups that inform our initial hypotheses.

-

Benzenesulfonamide Core: This primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group.[6] Its geometry allows it to coordinate with the Zn²⁺ ion present in the active site of numerous metalloenzymes. This makes Carbonic Anhydrases (CAs) the most prominent and logical primary target class to investigate.[7][8][9][10] CAs are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and oncology.[7][8][11]

-

Hydrazinocarbonyl Group (-C(O)NHNH₂): This functional group is a derivative of hydrazine and possesses a reactive terminal amine. Hydrazones and related structures are known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][12] This moiety can participate in extensive hydrogen bonding and may act as a linker to other functionalities, potentially interacting with enzymes like monoamine oxidases or kinases.

-

N,N-dimethyl Group: These two methyl groups on the sulfonamide nitrogen increase lipophilicity and add steric bulk. This can influence the compound's solubility, membrane permeability, and selectivity for specific isozymes of a target protein family by interacting with hydrophobic pockets near the active site.[6]

Based on this analysis, our primary hypothesis is that Cmpd-X is an inhibitor of one or more isoforms of Carbonic Anhydrase . Secondary hypotheses include interactions with other metalloenzymes or kinases.

A Multi-pronged Strategy for Target Identification

A robust target identification campaign requires the integration of computational, biochemical, and cellular methods to build a cohesive and verifiable body of evidence.[1][13]

Phase 1: In Silico & Computational Screening

The initial phase leverages computational tools to predict likely targets, thereby narrowing the experimental search space. This is a cost-effective and rapid first step.[5]

The causality behind this workflow is to use the known structure of Cmpd-X to search a database of protein structures for those with binding sites that can accommodate it favorably.

Caption: Computational workflow for initial target hypothesis generation.

-

Preparation of Receptor: Obtain the crystal structures of relevant human CA isoforms (e.g., hCA I, II, VII, IX, XII) from the Protein Data Bank (PDB).[14] Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro.

-

Preparation of Ligand: Generate the 3D structure of Cmpd-X and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Define the binding site based on the location of the catalytic zinc ion. Perform docking simulations using a program like AutoDock Vina to predict the binding pose and affinity of Cmpd-X within the active site of each CA isoform.

-

Analysis: Analyze the results, paying close attention to the predicted binding energy (kcal/mol) and the specific interactions (e.g., coordination with Zn²⁺, hydrogen bonds with key residues like Thr199).[6]

Trustworthiness Check: As a control, dock a known pan-CA inhibitor like acetazolamide. The docking score and pose for acetazolamide should align with published crystallographic data, validating the docking protocol.

Phase 2: In Vitro Biochemical Validation

Computational predictions must be confirmed with direct biochemical evidence of interaction.

This assay directly measures the enzymatic activity of CA and its inhibition by Cmpd-X. The basis of this experiment is to measure the CA-catalyzed hydration of CO₂, a reaction that causes a pH change monitored by an indicator.[8]

-

Reagents: Purified human CA isoforms, 4-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), and Cmpd-X dissolved in DMSO.

-

Procedure: a. Pre-incubate a known concentration of the CA isozyme with varying concentrations of Cmpd-X (e.g., 0.1 nM to 100 µM) for 15 minutes at room temperature. b. Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution using a stopped-flow instrument. c. Monitor the change in absorbance of a pH indicator over time to determine the initial rate of reaction.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to an appropriate inhibition model to calculate the inhibition constant (Kᵢ).

Trustworthiness Check: Run parallel assays with acetazolamide as a positive control and a vehicle (DMSO) control. The Kᵢ for acetazolamide should be consistent with literature values.

Table 1: Hypothetical CA Inhibition Data for Cmpd-X

| Target Isoform | Predicted Binding Energy (kcal/mol) | Experimental Kᵢ (nM) |

| hCA I | -6.8 | 755 |

| hCA II | -8.2 | 35.5 |

| hCA VII | -8.5 | 41.2 |

| hCA IX | -9.1 | 5.8 |

| hCA XII | -9.3 | 3.1 |

The data in Table 1 would suggest that Cmpd-X is a potent inhibitor of the tumor-associated isoforms hCA IX and XII, and the CNS-related isoform hCA VII, with moderate activity against hCA II and weak activity against hCA I.[7][8][10]

Phase 3: Cell-Based Target Engagement

Confirming that the drug interacts with its target in a complex cellular environment is the final and most critical phase of validation.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19][20]

This workflow validates target binding within intact cells by measuring changes in protein thermal stability.

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 12. omicsonline.org [omicsonline.org]

- 13. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]

- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. news-medical.net [news-medical.net]

- 18. CETSA [cetsa.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a compound of interest in contemporary drug discovery and development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related benzenesulfonamides and established pharmaceutical testing methodologies to offer predictive insights and detailed protocols for its characterization. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a robust framework for researchers. Key sections include an analysis of physicochemical properties, in-depth protocols for solubility determination across various solvent systems, and a thorough examination of the compound's stability profile through forced degradation studies as outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

This compound belongs to the sulfonamide class of compounds, a scaffold of significant importance in medicinal chemistry. The presence of the hydrazinocarbonyl group suggests its potential as a reactive intermediate or a pharmacophore with specific binding properties. An understanding of its fundamental physicochemical characteristics is paramount for any application, from initial screening to formulation development.

While experimental data is limited, we can predict certain properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C9H13N3O3S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Predicted pKa | 11.89 ± 0.10 | [1] |

| Predicted Density | 1.333 ± 0.06 g/cm3 | [1] |

| General Solubility | Low in water, higher in organic solvents. | Based on benzenesulfonamide scaffold[2][3]. |

Solubility Assessment: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Benzenesulfonamides are generally characterized by poor aqueous solubility due to their hydrophobic benzene ring, but this can be influenced by pH and the presence of organic co-solvents[2].

Predicted Solubility Profile

Based on the general characteristics of benzenesulfonamides, this compound is expected to be sparingly soluble in water but show enhanced solubility in polar organic solvents such as methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2][4][5]. The sulfonamide moiety can ionize, suggesting that solubility will be pH-dependent, likely increasing in alkaline conditions[2].

Experimental Protocol for Solubility Determination

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound[6].

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Water (HPLC grade)

-

Methanol, Ethanol, Acetone, DMSO, DMF (analytical grade)

-

Phosphate and borate buffer systems (for pH-dependent solubility)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Calibrated HPLC-UV system

-

Syringe filters (0.45 µm)

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For pH-dependent studies, prepare buffers at pH 4, 7, and 9.

-

Sample Preparation: Add an excess amount of the compound to vials containing a known volume of each solvent system. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve.

Diagram 1: Workflow for Isothermal Solubility Determination

Caption: Isothermal solubility determination workflow.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy. Forced degradation studies are designed to identify potential degradation products and establish stability-indicating analytical methods[7][8][9].

Predicted Degradation Pathways

Sulfonamides are known to be susceptible to several degradation pathways, primarily hydrolysis. The S-N bond is a common point of cleavage, especially under acidic conditions, which can lead to the formation of sulfanilic acid derivatives. C-N and C-S bond cleavage can also occur[10][11]. The hydrazinocarbonyl moiety may also be prone to hydrolysis and oxidation.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2)[7]. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve the degradation products.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Water bath or oven

-

Photostability chamber

-

Calibrated HPLC-UV or HPLC-MS system

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature or heat gently if no degradation is observed.

-

Oxidation: Mix the stock solution with 3% and 30% H2O2 in separate vials. Keep at room temperature in the dark.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[12][13].

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using an HPLC method capable of separating the parent compound from any degradation products. A gradient reversed-phase method with UV detection is typically a good starting point[14].

-

-

Peak Purity and Mass Balance:

-

Assess the purity of the parent peak in the stressed samples using a photodiode array (PDA) detector.

-

Calculate the mass balance to account for the parent compound and all degradation products.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Conclusion and Future Directions

This technical guide provides a foundational framework for the characterization of this compound's solubility and stability. While based on established principles for related sulfonamides, the protocols herein offer a robust starting point for empirical investigation. Future work should focus on generating experimental data for this specific molecule to validate the predictive insights provided. The development of a validated stability-indicating analytical method will be a critical next step for its progression in any drug development pipeline.

References

-

Benzenesulfonamide - Solubility of Things. (n.d.). Retrieved January 18, 2026, from [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Kasawar, G. B., & Farooqui, M. N. (2009). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. Retrieved January 18, 2026, from [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

The solubility of benzenesulfonamide studied both experimentally and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2021). Inorganic Chemistry. Retrieved January 18, 2026, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Analytical Science and Technology. Retrieved January 18, 2026, from [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2020). Journal of Chemical & Engineering Data. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 18, 2026, from [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

Hydrolysis of sulphonamides in aqueous solutions. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved January 18, 2026, from [Link]

-

Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (1998). Chemical Communications. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Studies. (2016). SciSpace. Retrieved January 18, 2026, from [Link]

-

Simple Tests for Identification of Sulfonamides. (1944). Industrial & Engineering Chemistry Analytical Edition. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx scientific. Retrieved January 18, 2026, from [Link]

-

(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved January 18, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 18, 2026, from [Link]

Sources

- 1. Solubility studies of silver sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]

- 5. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. onyxipca.com [onyxipca.com]

- 14. chromatographyonline.com [chromatographyonline.com]

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor

Executive Summary

This technical guide provides an in-depth exploration of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide as a potential carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this specific molecule is not prevalent in publicly accessible literature, its structural features, particularly the quintessential benzenesulfonamide scaffold, position it as a strong candidate for CA inhibition. This document synthesizes information on its proposed synthesis, physicochemical properties, and the established mechanistic principles of benzenesulfonamide-based CA inhibitors. Furthermore, we present detailed, field-proven experimental protocols for its evaluation, from initial in vitro screening to cell-based assays. This guide is intended for researchers, medicinal chemists, and drug development professionals investigating novel therapeutics targeting the carbonic anhydrase family of enzymes, which are implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[1][2][3]

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[4] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction central to pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[4] The human body expresses 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4]

The dysregulation of specific CA isoforms is a hallmark of several diseases. For instance, the cytosolic isoforms hCA I and II are widespread, while the transmembrane, tumor-associated isoforms hCA IX and XII are significantly overexpressed in many hypoxic tumors.[5][6] This differential expression makes them attractive targets for therapeutic intervention. Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety acting as a potent zinc-binding group within the enzyme's active site.[7] The development of isoform-specific inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.[6][8][9]

This guide focuses on the potential of this compound, a molecule that combines the CA-targeting benzenesulfonamide core with a hydrazinocarbonyl functional group, offering a unique chemical handle for potential further derivatization or specific interactions within the CA active site.

Synthesis and Physicochemical Characterization

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing from commercially available 3-(chlorosulfonyl)benzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(N,N-Dimethylsulfamoyl)benzoic acid

-

Dissolve 3-(chlorosulfonyl)benzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of dimethylamine (typically a 2M solution in THF) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and acidify with dilute HCl to precipitate the product.

-

Filter, wash with cold water, and dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for purification.

Step 2: Synthesis of Methyl 3-(N,N-dimethylsulfamoyl)benzoate

-

Suspend 3-(N,N-dimethylsulfamoyl)benzoic acid in methanol.

-

Add thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-